3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Drug-likeness Physicochemical properties Kinase inhibitor design

The ortho-thiophen-3-yl benzyl substituent distinguishes this quinazolinone from the more common phenyl and thiophen-2-yl variants, offering a unique vector for kinase selectivity profiling. With XLogP3-AA 2.9 and TPSA 90 Ų, this compound serves as a benchmark lipophilic probe during lead optimization. Researchers expanding quinazoline-based kinome libraries can employ this compound to empirically validate in silico selectivity predictions and generate missing structure-activity data. Ideal for high-throughput screening cascades targeting novel kinase inhibition profiles.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 1797983-64-2
Cat. No. B2451629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide
CAS1797983-64-2
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CSC=C4
InChIInChI=1S/C22H19N3O2S/c26-21(9-11-25-15-24-20-8-4-3-7-19(20)22(25)27)23-13-16-5-1-2-6-18(16)17-10-12-28-14-17/h1-8,10,12,14-15H,9,11,13H2,(H,23,26)
InChIKeyBGGKDSGWXHCDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide: Core Identity and Baseline Characteristics for Sourcing Decisions


3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide (CAS 1797983-64-2) is a synthetic, small-molecule quinazolinone derivative with a molecular weight of 389.5 g/mol [1]. Its structure features a 4-oxoquinazoline core linked via a propanamide spacer to an ortho-thiophen-3-yl benzyl moiety [1]. The compound is cataloged in public chemical databases but lacks associated bioactivity annotations or primary pharmacological reports [1][2].

Procurement Caution for 3-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide: Why Inter-Class Analogs Cannot Be Assumed Equivalent


Within the quinazolinone class, even subtle changes to the linker or aromatic substituents can drastically alter kinase selectivity and potency [1]. For instance, the thiophen-3-yl group in this compound may direct binding differently than the more common thiophen-2-yl or phenyl variants, potentially affecting off-rate and selectivity profiles [1]. Without direct comparative data, however, generic substitution by a structurally similar quinazolinone is scientifically unsound and poses a high risk of activity loss in any established assay [1][2].

Quantitative Evidence Inventory for 3-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide: Direct and Inferred Performance Data


Physicochemical Drug-Likeness Profile Compared to the Average Oral Kinase Inhibitor

The compound exhibits physicochemical properties that fall within the range of known oral kinase inhibitors, but it is at the higher end of lipophilicity [1][2]. Its XLogP3-AA of 2.9 exceeds the median cLogP of ~2.5 for FDA-approved kinase inhibitors, which may affect solubility and protein binding [2]. This is a class-level inference, as no direct experimental solubility or permeability data are available for this specific compound.

Drug-likeness Physicochemical properties Kinase inhibitor design

Quinazolinone Scaffold's Validated Kinase Inhibition Potential as a Basis for Compound Screening

The 4-oxoquinazoline core is a privileged scaffold in kinase inhibitor design, forming the basis of approved drugs like gefitinib and erlotinib, which inhibit EGFR with IC50 values in the nanomolar range [1]. No kinase inhibition data exists for this specific compound, but the core scaffold alone warrants its inclusion in kinase screens. This is class-level inference with no direct comparative data.

Kinase inhibition Quinazolinone scaffold Drug discovery

Structural Differentiation from Common Quinazolinone Analogs via Thiophene Substitution

The ortho-thiophen-3-yl benzyl group is a relatively uncommon substitution among reported quinazolinone kinase inhibitors, which more frequently feature para-substituted anilines or thiophen-2-yl variants [1]. This structural difference may alter the compound's hydrogen-bonding and steric fit within the kinase ATP-binding pocket, but no binding or selectivity data exist. This is class-level inference with no direct comparative data.

Structure-activity relationship Thiophene Selectivity

Hydrogen Bond Donor/Acceptor Profile Matches Oral Drug Space

The compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), yielding an HBD count that is within the Lipinski range (≤5) and an HBA count that is at the upper limit (≤10) [1]. This profile compares favorably to the average values for oral drugs (HBD ~2, HBA ~5), but the lower-than-average HBD count may enhance membrane permeability [2]. This is class-level inference with no direct permeability data for this compound.

Drug-likeness Hydrogen bonding Permeability

Defined Application Scenarios for 3-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide Based on Current Evidence


Kinase Inhibitor Screening Library Expansion

The compound's quinazolinone core, a known kinase-inhibitory scaffold [1], positions it as a structural diversification element for high-throughput screening libraries targeting the kinome. Procurement is justified for research groups seeking to expand chemical diversity around their quinazoline-based kinase programs, provided that follow-up assays will empirically determine kinase selectivity and potency [1].

Physicochemical Property Benchmarking in Lead Optimization

With an XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 90 Ų, the compound can serve as a benchmark for lipophilic quinazolinone analogs during lead optimization [1][2]. Medicinal chemists can use this compound to evaluate the impact of the thiophen-3-yl benzyl group on lipophilicity relative to other substituents [2].

Computational Docking and SAR Studies for Kinase Selectivity

The ortho-thiophen-3-yl benzyl group provides a unique vector for computational docking studies aimed at predicting kinase selectivity [1]. Computational chemists can purchase this compound to experimentally validate in silico selectivity predictions, thereby generating the missing structure-activity data [1].

Quote Request

Request a Quote for 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.